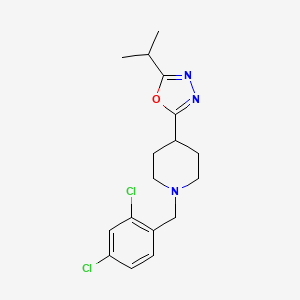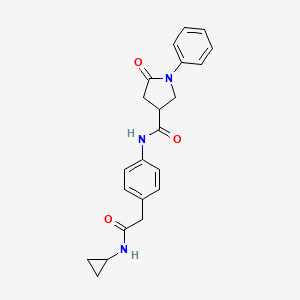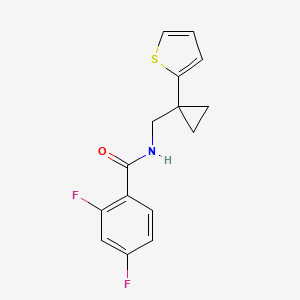
5-Acetamidothiophene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamidothiophene-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2247102-40-3 . It has a molecular weight of 223.25 . The IUPAC name for this compound is 5-acetamidothiophene-2-sulfonyl fluoride .
Synthesis Analysis
Fluorosulfonyl radicals have been identified as a new horizon for the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Enzymatic synthesis of fluorinated compounds has also gained attention, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .
Molecular Structure Analysis
The InChI code for 5-Acetamidothiophene-2-sulfonyl fluoride is 1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Sulfonyl fluorides, such as 5-Acetamidothiophene-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Scientific Research Applications
1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Sulfonyl fluorides label multiple nucleophilic amino acid residues, making these reagents popular in both chemical biology and medicinal chemistry applications . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag . This allows for the synthesis and characterization of a small sulfonyl fluoride library that can be used for tagging tractable targets at nucleophilic residues .
Direct Fluorosulfonylation
Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
Organic Synthesis
Sulfonyl fluorides have found widespread applications in organic synthesis . They are used in the construction of various frameworks, mainly focusing on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used due to their unique reactivity with a range of nucleophiles . They are employed as protease inhibitors, covalent protein modifiers, and covalent protein inhibitors .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . They are used in the construction of biologically active molecules and versatile synthetic intermediates .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique properties . They are used in the construction of various materials and have found widespread applications .
Mechanism of Action
The caries-preventive effect of fluoride is mainly attributed to the effects on demineralization/remineralization at the tooth oral fluids interface . Sub ppm levels of fluoride in saliva are effective in shifting the balance from demineralization, leading to caries, to remineralization . This is attributed to the fluoride-enhanced precipitation of calcium phosphates, and the formation of fluorhydroxyapatite in the dental tissues .
Safety and Hazards
The safety information for 5-Acetamidothiophene-2-sulfonyl fluoride includes the GHS05 and GHS07 pictograms . These pictograms represent specific hazard classes and categories. GHS05 denotes “Corrosion” while GHS07 signifies “Exclamation mark” which represents a variety of hazards including skin and eye irritation, skin sensitization, acute toxicity, and narcotic effects.
properties
IUPAC Name |
5-acetamidothiophene-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWZPXCIQDWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)

![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)




![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)


![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2620218.png)
